![molecular formula C17H13NO4 B5691401 benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B5691401.png)
benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as BDA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDA is a derivative of the isoindolinone family, which is known for its biological activity and therapeutic potential.
Scientific Research Applications
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to reduce inflammation and pain in various animal models of inflammation and pain. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to reduce seizures in animal models of epilepsy. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been reported to have low toxicity in animal studies, suggesting that it may be a safe compound for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its high potency and selectivity for COX-2 inhibition. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. However, one limitation of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of research is the development of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in humans.
Synthesis Methods
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with phthalic anhydride. The resulting compound is then treated with acetic anhydride to form benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
properties
IUPAC Name |
benzyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPWLIRVEXNIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352729 |
Source
|
Record name | benzyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
CAS RN |
38068-73-4 |
Source
|
Record name | benzyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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